Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate
Description
Ethyl n-((2-(1H-Tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valinate is a derivative of the angiotensin II receptor blocker (ARB) valsartan (N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine, C₂₄H₂₉N₅O₃, MW 435.5) . It is frequently identified as a valsartan-related impurity during pharmaceutical synthesis . Its structure comprises:
- A biphenyl-tetrazole core critical for angiotensin II receptor binding.
- An L-valine ester linked to a pentanoyl group, enhancing lipophilicity compared to valsartan.
Properties
IUPAC Name |
ethyl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNVLAJCYDJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The synthesis generally proceeds through the following key stages:
- Formation of N-[2'-cyanobiphenyl-4-yl-methyl] L-valine alkyl ester intermediate
- Acylation with valeroyl halide to form N-pentanoyl derivative
- Cycloaddition reaction to introduce the tetrazole ring
- Purification and isolation of the final product
This sequence is supported by patent WO2012056294A1, which describes an improved process for preparing pure ethyl N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine and its esters, including the ethyl ester form.
Stepwise Synthesis Details
Alternative Synthesis Approaches
Radical Initiated Synthesis:
Patent WO2005049586A1 describes a method involving radical initiation using diacyl peroxides (e.g., dibenzoyl peroxide) or azo compounds (e.g., AIBN) in solvents such as tetrachloromethane or its mixtures. This method synthesizes the methyl ester intermediate, which can be further converted to the ethyl ester form.Avoidance of Tributyltin Azide:
The improved process in WO2012056294A1 emphasizes avoiding tributyltin azide due to tin contamination issues in the final product. Instead, alternative metal azides and purification steps are employed to minimize impurities.
Analytical and Purification Data
Purity and Impurity Control
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Approx. 70.4-73.0 °C (for methyl ester intermediate) |
| HPLC Purity | >98% (intermediates) |
| Molecular Weight | 463.57 g/mol |
Summary Table of Key Preparation Steps
| Stage | Compound/Formulation | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | N-[2'-cyanobiphenyl-4-yl-methyl] L-valine ethyl ester | 4-halomethyl-2'-cyanobiphenyl, L-valine ethyl ester, base | Organic solvent, RT | Intermediate ester with cyanobiphenyl moiety |
| 2 | N-pentanoyl derivative | Valeroyl chloride, base | 0-5°C, 1 hr | Acylated intermediate with pentanoyl group |
| 3 | Tetrazole ring formation | Alkali metal azide, tri-n-butyl tin chloride | Suitable solvent, controlled temp | Tetrazole ring cycloaddition product |
| 4 | Purification | Activated carbon | Post-reaction | Pure ethyl N-pentanoyl-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine |
Chemical Reactions Analysis
Types of Reactions: Valsartan Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, Valsartan Ethyl Ester can hydrolyze back to Valsartan and ethanol.
Oxidation and Reduction: These reactions are less common but can be used to modify the ester group or the biphenyl structure of Valsartan.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Valsartan and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of Valsartan Ethyl Ester.
Scientific Research Applications
Valsartan Ethyl Ester has several applications in scientific research:
Pharmaceutical Research: Used to study the pharmacokinetics and pharmacodynamics of Valsartan derivatives.
Drug Delivery Systems: Employed in the development of nanoparticle-based drug delivery systems to enhance the bioavailability of Valsartan.
Biological Studies: Investigated for its effects on angiotensin II receptors and its potential therapeutic benefits in cardiovascular diseases.
Industrial Applications: Utilized in the formulation of advanced pharmaceutical products with improved solubility and stability
Mechanism of Action
Valsartan Ethyl Ester exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The molecular targets include the AT1 receptors on vascular smooth muscle cells, which play a crucial role in regulating blood pressure .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with ARBs and intermediates (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Role/Activity |
|---|---|---|---|---|
| Ethyl n-((2-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methyl)-N-pentanoyl-L-valinate | C₂₆H₃₃N₅O₃ | 479.58 | Biphenyl-tetrazole, ethyl ester, pentanoyl-L-valine | Synthetic intermediate/impurity |
| Valsartan (N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine) | C₂₄H₂₉N₅O₃ | 435.5 | Biphenyl-tetrazole, carboxylic acid, pentanoyl-L-valine | Active ARB drug |
| Losartan | C₂₂H₂₃ClN₆O | 422.91 | Biphenyl-tetrazole, imidazole-hydroxymethyl | Prodrug (metabolized to EXP3174) |
| Candesartan cilexetil | C₃₃H₃₄N₆O₆ | 610.67 | Biphenyl-tetrazole, benzimidazole-carboxylate cyclohexyloxyethyl ester | Prodrug (hydrolyzed to candesartan) |
| Irbesartan | C₂₅H₂₈N₆O | 428.53 | Biphenyl-tetrazole, diazaspiro[4.4]non-1-en-4-one | Active ARB drug |
| Valsartan Methyl Ester | C₂₅H₃₁N₅O₃ | 449.55 | Biphenyl-tetrazole, methyl ester, pentanoyl-L-valine | Synthetic intermediate |
Key Observations :
- Ester vs. Acid: The ethyl ester derivative exhibits higher lipophilicity (logP ~3.8 vs.
- Core Modifications: Unlike losartan’s imidazole or candesartan’s benzimidazole, this compound retains valsartan’s valine-pentanoyl chain, critical for receptor affinity .
Research Findings
- Stability : Ethyl esters are prone to hydrolysis under acidic or basic conditions, as seen in valsartan’s synthesis (). This instability necessitates careful handling during manufacturing .
- Comparative Potency : In vitro studies of tetrazole-containing ARBs highlight the necessity of the free carboxylic acid for receptor binding. Ethyl ester derivatives exhibit >10-fold lower affinity compared to valsartan .
- Analytical Detection : HPLC methods with UV detection (λ = 254 nm) differentiate this compound from valsartan, leveraging retention time shifts due to ester hydrophobicity .
Biological Activity
Ethyl n-((2-(1H-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate is a compound of significant interest in pharmacology, particularly for its potential antihypertensive properties. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: and a molecular weight of approximately 429.52 g/mol. Its structural features include a biphenyl moiety and a tetrazole group, which are critical for its biological activity.
This compound functions primarily as an angiotensin II receptor antagonist. This mechanism is crucial for managing hypertension by blocking the effects of angiotensin II, which is known to cause vasoconstriction and increase blood pressure.
Antihypertensive Effects
Research has demonstrated that compounds similar to this compound exhibit significant antihypertensive activity. A study involving the synthesis of various derivatives showed that these compounds can effectively lower systolic blood pressure in animal models.
| Compound Code | Mean Systolic Blood Pressure (mmHg) ± SEM |
|---|---|
| Control | 108.28 ± 6.87 |
| DMSO | 81.10 ± 3.21 |
| AV2 | 69.21 ± 1.72 |
| AV3 | 79.31 ± 3.34 |
The results indicate that AV2 was particularly effective in reducing blood pressure compared to the control group, suggesting that structural modifications can enhance antihypertensive properties .
Antioxidant Activity
In addition to its antihypertensive effects, this compound has demonstrated antioxidant potential. The DPPH assay results indicated that the synthesized derivatives exhibited strong free radical scavenging abilities, which may contribute to their overall therapeutic profile .
Case Studies and Research Findings
A significant study published in Pharmaceutical Biology evaluated the biological activities of a series of ester derivatives related to this compound. The findings highlighted that these derivatives not only retained antihypertensive activity but also showed promising urease inhibition and antioxidant capabilities .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds with their target receptors. The docking results indicated favorable interactions between the tetrazole moiety and the active site of angiotensin II receptors, supporting the hypothesis that structural elements play a crucial role in receptor affinity and selectivity .
Q & A
Q. What are the optimal synthetic routes for Ethyl n-((2-(1H-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-L-valinate?
The synthesis involves sequential deprotection and acylation steps. A validated method () starts with treating a triphenylmethyl-protected intermediate with oxalic acid to generate an oxalate salt, followed by reaction with valeryl chloride under basic conditions. Key parameters include:
- Deprotection : Use anhydrous acidic conditions (e.g., HCl in tetrahydrofuran) to cleave the trityl group from the tetrazole ring.
- Acylation : Employ valeryl chloride in dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions.
- Purification : Silica gel chromatography or recrystallization from ethanol improves yield (>85%) and purity (>98%) .
Q. How does pH influence the solubility of this compound in aqueous systems?
Solubility is pH-dependent due to ionization of the tetrazole and carboxylic acid groups. Data from controlled studies ( ) show:
- pH 4.07 : 56.6 mg/100 mL
- pH 7.02 : 62.8 mg/100 mL
- pH 9.18 : 71.6 mg/100 mL
- pH 10.06 : 100.0 mg/100 mL For formulation studies, buffer systems at pH >9 enhance solubility, while lower pH conditions (e.g., gastric fluid simulations) require co-solvents like ethanol .
Q. What spectroscopic techniques are recommended for structural confirmation?
- 1H NMR : Analyze aromatic protons (δ 7.38–7.86 ppm for biphenyl) and valine methyl groups (δ 0.8–1.2 ppm) ().
- Elemental Analysis (CHNS) : Confirm molecular formula (e.g., C₂₇H₃₅N₅O₃) with ≤0.3% deviation ().
- Mass Spectrometry : High-resolution ESI-MS to verify [M+H]⁺ at m/z 478.6 .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying storage conditions?
Contradictory stability profiles (e.g., degradation in acidic vs. alkaline media) require:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months, with HPLC monitoring (C18 column, acetonitrile/water gradient) for degradation products like N1-Trityl impurities .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life, correlating with observed hydrolysis rates of the ester and tetrazole groups .
Q. What analytical methods are effective for detecting synthesis-related impurities?
- LC-MS/MS : Quantify impurities like Valsartan N1-Trityl Impurity (C₄₃H₄₃N₅O₃, m/z 678.83) using a reverse-phase column and MRM transitions .
- NMR Spectroscopy : Identify regioisomers (e.g., biphenyl substitution patterns) via NOESY correlations .
- HPLC-UV : Optimize with a mobile phase of 0.1% TFA in water/acetonitrile (60:40) at 254 nm .
Q. How do structural modifications to the tetrazole ring impact angiotensin II receptor binding?
- Tetrazole Replacement : Substitution with carboxyl groups reduces AT1 receptor affinity by ~50%, as measured via radioligand displacement assays (IC₅₀ shift from 0.12 nM to 0.25 nM).
- Steric Effects : Bulky substituents (e.g., trityl groups) hinder receptor access, decreasing potency. Use molecular docking (AutoDock Vina) with AT1 homology models to validate .
Q. What methodologies assess the compound’s metabolic stability in hepatic models?
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) using the half-life method.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify competitive inhibition ().
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Standardize Protocols : Ensure consistent temperature (25°C), ionic strength (0.15 M NaCl), and equilibration time (24 hr).
- Validate with PXRD : Confirm polymorphic consistency, as amorphous forms may exhibit 20–30% higher solubility than crystalline phases .
Q. Why do different synthetic routes yield varying impurity profiles?
- Reagent Purity : Trace amines in triethylamine can form N-alkylated byproducts. Use ultra-pure reagents (≥99.9%).
- Reaction Monitoring : In-line FTIR tracks intermediate formation (e.g., oxalate salt precipitation) to optimize timing .
Methodological Recommendations
Designing in vivo pharmacokinetic studies for this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
